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Compound of Interest

Compound Name:
Tert-butyl 4-formylthiazol-2-

ylcarbamate

Cat. No.: B112677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

analytical characterization of Tert-butyl 4-formylthiazol-2-ylcarbamate. Due to the limited

availability of published experimental spectra for this specific compound, this document

presents predicted data based on established spectroscopic principles and data from

analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to

facilitate laboratory work.

Chemical Structure and Overview
Tert-butyl 4-formylthiazol-2-ylcarbamate is a heterocyclic compound featuring a thiazole ring

substituted with a formyl group and a tert-butoxycarbonyl (Boc) protected amine. This

combination of functional groups makes it a valuable building block in medicinal chemistry and

drug development. Accurate spectroscopic characterization is crucial for confirming its identity,

purity, and stability.

Molecular Formula: C₉H₁₂N₂O₃S Molecular Weight: 228.27 g/mol
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The following tables summarize the predicted spectroscopic data for Tert-butyl 4-
formylthiazol-2-ylcarbamate. These predictions are derived from the analysis of its functional

groups and comparison with similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.9 - 10.1 Singlet 1H
Aldehyde proton (-

CHO)

~8.0 - 8.2 Singlet 1H Thiazole proton (H-5)

~9.5 - 11.0 Broad Singlet 1H Amine proton (-NH-)

1.5 - 1.6 Singlet 9H
tert-Butyl protons (-

C(CH₃)₃)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~185 Aldehyde Carbonyl (C=O)

~160 Carbamate Carbonyl (C=O)

~158 Thiazole Carbon (C-2)

~150 Thiazole Carbon (C-4)

~125 Thiazole Carbon (C-5)

~82 tert-Butyl Quaternary Carbon (-C(CH₃)₃)

~28 tert-Butyl Methyl Carbons (-C(CH₃)₃)
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Table 3: Predicted IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3300 Medium, Sharp N-H Stretch Carbamate

~2980 Medium C-H Stretch (sp³) tert-Butyl

~2880, ~2780 Weak C-H Stretch Aldehyde

~1720-1740 Strong C=O Stretch Carbamate Carbonyl

~1690-1710 Strong C=O Stretch Aldehyde Carbonyl

~1550 Medium N-H Bend Carbamate

~1500-1600 Medium-Weak C=C, C=N Stretch Thiazole Ring

~1250, ~1160 Strong C-O Stretch Carbamate

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Ion Notes

228 [M]⁺ Molecular Ion

172 [M - C₄H₈]⁺
Loss of isobutylene from tert-

butyl group

155 [M - C₄H₉O]⁺ Loss of tert-butoxy group

128 [M - Boc]⁺ Loss of the Boc group

57 [C₄H₉]⁺
tert-Butyl cation, often the

base peak
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The following are detailed, generalized protocols for obtaining the spectroscopic data.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C

NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).[1] The solution should be homogeneous and free of solid particles.[2]

Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.[2]

Standard: An internal standard, such as tetramethylsilane (TMS), can be added for precise

chemical shift referencing, although referencing to the residual solvent peak is also common.

[3]

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

Data Acquisition:

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

shim the magnetic field to achieve maximum homogeneity and resolution.[1]

Tuning: Tune the probe to the desired nucleus (¹H or ¹³C).[1]

Acquisition: Set appropriate acquisition parameters (e.g., number of scans, pulse width,

relaxation delay) and acquire the spectrum. For ¹³C NMR, a larger number of scans will be

necessary due to its lower natural abundance.

Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for

solid samples.

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum to

subtract atmospheric CO₂ and H₂O absorptions.
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Sample Application: Place a small amount of the solid sample onto the ATR crystal. Apply

pressure using the instrument's anvil to ensure good contact between the sample and the

crystal.

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a

resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing: The instrument's software will automatically ratio the sample spectrum

against the background to generate the final transmittance or absorbance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft tissue after the measurement.

Alternatively, for the thin solid film method, dissolve a small amount of the solid in a volatile

solvent, drop the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to

evaporate before analysis.[4]

Mass Spectrometry (MS)
The following is a general protocol for Electrospray Ionization (ESI) Mass Spectrometry.

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL

range) in a suitable solvent system, such as methanol or acetonitrile, often with a small

amount of formic acid to promote protonation.

Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct

infusion using a syringe pump or through a liquid chromatography (LC) system.

Ionization: In the ESI source, the sample is nebulized and subjected to a high voltage,

creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺

or [M+Na]⁺) are formed.

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole,

time-of-flight, or ion trap), which separates them based on their mass-to-charge (m/z) ratio.

[5]
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Detection: A detector records the abundance of ions at each m/z value, generating the mass

spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed

to induce fragmentation and analyze the resulting product ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound like Tert-butyl 4-formylthiazol-2-ylcarbamate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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formylthiazol-2-ylcarbamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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